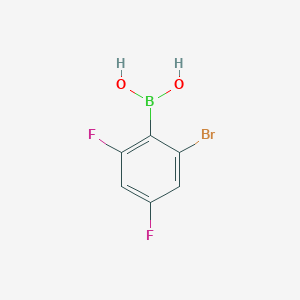

(2-Bromo-4,6-difluorophenyl)boronic acid

Description

Properties

IUPAC Name |

(2-bromo-4,6-difluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrF2O2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXLFROUJDNFPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1Br)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673884 | |

| Record name | (2-Bromo-4,6-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315339-48-0 | |

| Record name | Boronic acid, B-(2-bromo-4,6-difluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1315339-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromo-4,6-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Borylation

The most common and reliable method involves palladium-catalyzed borylation of 2-bromo-4,6-difluorobenzene using bis(pinacolato)diboron (B2(pin)2) as the boron source. The reaction is typically conducted under an inert atmosphere (nitrogen or argon) to avoid catalyst deactivation and oxidation of sensitive intermediates.

| Parameter | Details |

|---|---|

| Substrate | 2-Bromo-4,6-difluorobenzene |

| Boron Source | Bis(pinacolato)diboron (B2(pin)2) |

| Catalyst | Pd(0) or Pd(II) complexes (e.g., Pd(dppf)Cl2·CH2Cl2) |

| Ligand | XPhos, dppf, or other phosphine ligands |

| Base | Potassium acetate (KOAc), potassium phosphate (K3PO4) |

| Solvent | 1,4-Dioxane, sometimes mixed with water |

| Temperature | 40–80 °C |

| Reaction Time | 4–16 hours |

| Atmosphere | Nitrogen or argon |

The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetalation with the diboron reagent, and reductive elimination to form the aryl boronate ester intermediate. Subsequent hydrolysis yields the free boronic acid.

Hydrolysis to Boronic Acid

After formation of the pinacol boronate ester intermediate, mild acidic or basic hydrolysis is employed to convert the ester to the boronic acid:

- Treatment with aqueous acid (e.g., HCl) or aqueous base (e.g., NaOH) under controlled temperature.

- Purification by extraction and chromatography to isolate pure (2-Bromo-4,6-difluorophenyl)boronic acid.

Alternative Lithiation/Borylation Route

Another method involves directed ortho-lithiation of halogenated fluorobenzenes followed by borylation:

- Generation of lithium species by treatment with lithium diisopropylamide (LDA) or n-butyllithium at low temperature (-78 °C).

- Quenching with triisopropyl borate to install the boronic acid moiety.

- Acidic workup to yield the boronic acid.

This route allows precise regioselective borylation but requires stringent anhydrous and low-temperature conditions and careful handling of organolithium reagents.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Catalysts | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Pd-catalyzed borylation | Pd(dppf)Cl2, B2(pin)2, KOAc, 1,4-dioxane | 40–80 °C, 4–16 h, inert atmosphere | High yield, mild conditions, scalable | Requires expensive Pd catalyst |

| Ortho-lithiation/borylation | LDA or n-BuLi, triisopropyl borate, THF | -78 °C, anhydrous, inert atmosphere | High regioselectivity | Sensitive reagents, low temperature |

| Direct halogenation of boronic acid derivatives | Bromine, fluorine sources, catalysts (varies) | Controlled temperature, solvents | Potential for direct substitution | Difficult to control regioselectivity |

Research Findings and Optimization Notes

- The palladium-catalyzed borylation method has been optimized by varying ligands and bases to improve yield and selectivity. For example, XPhos ligand and potassium phosphate base in dioxane/water mixtures provide efficient conversion with minimal side reactions.

- Reaction temperature and time are critical; too high temperatures may lead to deboronation or decomposition.

- The ortho-lithiation method offers regioselectivity but is less favored industrially due to operational complexity.

- Purification is typically achieved by flash chromatography or recrystallization to obtain high-purity boronic acid suitable for further synthetic applications.

Summary Table of Typical Reaction Parameters for Pd-Catalyzed Borylation

| Parameter | Typical Value | Notes |

|---|---|---|

| Catalyst loading | 3–5 mol% Pd complex | Pd(dppf)Cl2·CH2Cl2 commonly used |

| Ligand | 5–10 mol% XPhos or dppf | Enhances catalyst stability |

| Base | 2 equivalents KOAc or K3PO4 | Facilitates transmetalation |

| Solvent | 1,4-Dioxane or dioxane/H2O (2:1) | Water improves solubility and rate |

| Temperature | 40–80 °C | Balance between reactivity and stability |

| Time | 4–16 hours | Monitored by TLC or HPLC |

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4,6-difluorophenyl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. These reactions involve the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., DMF, toluene).

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

(2-Bromo-4,6-difluorophenyl)boronic acid and its derivatives have been investigated for their potential as anticancer agents. Boronic acids can act as proteasome inhibitors, which are crucial in cancer treatment. For instance, studies have shown that certain boronic acid derivatives can inhibit cancer cell growth by inducing cell cycle arrest at the G2/M phase . The ability of these compounds to bind covalently to diols present in glycoproteins enhances their selectivity towards cancer cells, improving therapeutic efficacy .

2. Antibacterial Properties

Research indicates that boronic acids can serve as effective inhibitors against various bacterial strains, particularly those resistant to conventional antibiotics. The design of boronic acid derivatives that mimic the natural substrates of β-lactamase enzymes has led to the development of potent inhibitors . For example, specific compounds were shown to have low inhibitory constants against resistant strains of bacteria, making them promising candidates for new antibacterial therapies .

3. Antiviral Activity

The antiviral potential of boronic acids has also been explored, particularly against viruses like HIV. Certain derivatives have demonstrated the ability to inhibit viral replication by targeting viral proteases more effectively than existing drugs . This mechanism is facilitated by the reversible binding of boronic acids to specific sites on viral proteins, which alters their function and prevents viral proliferation .

Sensor Development

Boronic acids are widely used in the development of chemical sensors due to their ability to form reversible covalent bonds with diols and Lewis bases. This property is exploited in creating sensors for detecting sugars and other biomolecules. For instance, this compound can be incorporated into sensor designs that exhibit selective binding properties, enhancing sensitivity and specificity for target analytes .

Organic Synthesis

1. Cross-Coupling Reactions

this compound serves as a valuable reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals .

2. Functionalization of Aromatic Compounds

The compound can also be utilized in the functionalization of aromatic compounds. Its reactivity allows for modifications that can lead to the development of new materials with tailored properties for specific applications in electronics or catalysis .

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Study on anticancer activity | Demonstrated that boronic acid derivatives induce G2/M cell cycle arrest | Potential use in cancer therapy |

| Investigation into antibacterial properties | Developed inhibitors with low Ki values against resistant bacteria | New antibiotic therapies |

| Research on antiviral mechanisms | Showed enhanced binding affinity to HIV protease | Development of novel antiviral drugs |

| Sensor design study | Created sensors with high specificity for glucose detection | Biomedical diagnostics |

Mechanism of Action

The mechanism of action of (2-Bromo-4,6-difluorophenyl)boronic acid in Suzuki-Miyaura coupling reactions involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.

Reductive Elimination: The palladium catalyst undergoes reductive elimination, releasing the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Structural and Electronic Effects

The substituents on the phenyl ring significantly influence the electronic and steric properties of boronic acids. Below is a comparison with key analogs:

| Compound Name | Substituents | Key Structural Features |

|---|---|---|

| (2-Bromo-4,6-difluorophenyl)boronic acid | 2-Br, 4-F, 6-F | Electron-withdrawing halogens at ortho (Br) and para (F) positions |

| 2,6-Difluorophenylboronic acid | 2-F, 6-F | Fluorine atoms at ortho positions |

| 2,4,6-Trifluorophenylboronic acid | 2-F, 4-F, 6-F | Fluorine atoms at all ortho/para positions |

| 4-Nitrophenylboronic acid | 4-NO₂ | Strongly electron-withdrawing nitro group |

Key Observations :

- Electron-Withdrawing Effects : Bromine (Br) has a higher electronegativity and bulkier size than fluorine (F), which may further lower the pKa of this compound compared to fluorinated analogs. Fluorine substituents stabilize the boronate conjugate base through inductive effects, while bromine enhances steric hindrance .

- pKa Trends: Fluoro-substituted boronic acids (e.g., 2,6-difluorophenylboronic acid) exhibit pKa values near physiological pH (~8.5), making them suitable for applications like glucose sensing.

Antiproliferative Effects:

- Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid demonstrate potent cytotoxicity in triple-negative breast cancer cells (IC₅₀: 0.1969–0.2251 µM) .

Enzyme Inhibition:

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A (1.5 µM) . The bromo- and difluoro-substituted analog could exhibit similar or superior activity due to enhanced electron-withdrawing effects.

Diagnostic Utility:

- Phenylboronic acid shows superior diagnostic accuracy over aminophenylboronic acid (APBA) in detecting antibiotic-resistant bacteria . Halogenated derivatives like this compound may offer improved specificity in such assays.

Reactivity in Chemical Reactions

- Oxidation to Phenols: 4-Nitrophenylboronic acid undergoes rapid oxidation to 4-nitrophenol (rate constant: 0.0586 s⁻¹) in the presence of H₂O₂, with efficiency increasing at basic pH (~11) . The bromo and fluoro substituents in the target compound may slow this reaction due to steric and electronic effects.

- Diol Binding: Boronic acids with lower pKa (e.g., 3-AcPBA) exhibit weaker glucose-binding affinity.

Comparison with Borinic Acids

Borinic acids (R₁R₂B(OH)) exhibit higher association constants for diols (e.g., catechol) compared to boronic acids, attributed to steric and electronic factors .

Biological Activity

(2-Bromo-4,6-difluorophenyl)boronic acid is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings, providing a comprehensive overview of its significance in drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₆H₄BBrF₂O₂

- Molecular Weight : Approximately 247.08 g/mol

This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it particularly useful in biochemical applications.

Research indicates that boronic acids can interact with various biological targets, including enzymes and receptors. The presence of bromine and fluorine atoms in this compound enhances its reactivity and selectivity towards specific biomolecules. This compound has shown potential as an inhibitor in various enzymatic pathways.

Case Studies and Research Findings

-

Inhibition of Protein Kinases :

Preliminary studies have suggested that compounds similar to this compound may act as inhibitors of fibroblast growth factor receptors (FGFR). For instance, derivatives containing difluorophenyl groups exhibited significant enzymatic inhibition with IC₅₀ values less than 4.1 nM against FGFR1 and FGFR2 . -

Antiproliferative Activity :

In vitro studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines. For example, compounds with similar structural motifs have shown IC₅₀ values in the low nanomolar range against various cancer cell lines, indicating their potential as anticancer agents . -

Interaction with Insulin :

Computational studies have suggested that boronic acids can stabilize insulin by forming complexes through interactions with specific amino acid residues. This property is particularly relevant for developing diabetes treatments .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Bromination : The introduction of bromine at the 2-position of the phenyl ring can be achieved through electrophilic aromatic substitution.

- Fluorination : The incorporation of fluorine atoms at the 4 and 6 positions can be accomplished using fluorinating agents under controlled conditions.

- Borylation : Finally, the formation of the boronic acid functional group is achieved through a reaction with boron reagents under basic conditions.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Bromo-2,6-difluoroaniline | Bromine and difluoro groups | Potential anticancer activity |

| 2-Bromo-4-(2,6-difluorophenyl)-1-butene | Contains a butene backbone | Intermediate for biologically active compounds |

| 2-Chloro-4-(2,6-difluorophenyl)-1-butene | Chlorine instead of bromine | Varying reactivity compared to brominated analogs |

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (2-bromo-4,6-difluorophenyl)boronic acid, and how are they addressed in academic settings?

- Answer: Boronic acids are often synthesized as prodrugs (e.g., esters) due to their instability and purification challenges. For aromatic derivatives like this compound, halogen substituents may complicate cross-coupling reactions (e.g., Suzuki-Miyaura) due to steric and electronic effects. Strategies include optimizing reaction conditions (e.g., Pd catalyst selection, base strength) and using protective groups to stabilize the boronic acid moiety during synthesis .

Q. How can researchers characterize the purity of this compound, and what analytical methods are recommended?

- Answer: LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is highly sensitive for detecting underivatized boronic acids at trace levels (e.g., <1 ppm). Validation parameters (linearity, LOD, LOQ) should adhere to ICH guidelines. For structural confirmation, MALDI-MS with on-plate derivatization using 2,5-dihydroxybenzoic acid (DHB) prevents dehydration/trimerization artifacts, enabling accurate sequencing .

Q. What role do halogen substituents (Br, F) play in the reactivity of this compound in cross-coupling reactions?

- Answer: Bromine acts as a directing group in electrophilic substitution and enhances oxidative addition in Pd-catalyzed reactions. Fluorine’s electron-withdrawing effect stabilizes intermediates but may reduce coupling efficiency. Computational modeling (DFT) can predict reaction pathways and optimize conditions for target products .

Advanced Research Questions

Q. How do structural modifications of this compound influence its binding kinetics with diols, and what experimental methods quantify this?

- Answer: Stopped-flow fluorescence assays reveal binding kinetics (kon/koff) with diols (e.g., sugars). For this compound, electron-withdrawing groups (Br, F) lower the pKa of the boronic acid, enhancing diol binding at physiological pH. The kon trend (D-fructose > D-glucose) correlates with thermodynamic affinity, which can be modeled via isothermal titration calorimetry (ITC) .

Q. What are the implications of secondary interactions when using this compound in glycoprotein capture studies?

- Answer: Non-specific interactions (e.g., hydrophobic/hydrogen bonding) with non-glycosylated proteins can reduce selectivity. Buffer optimization (e.g., high-salt or competitive diols) minimizes these effects. Surface plasmon resonance (SPR) studies demonstrate that glycoproteins with terminal sialic acid residues exhibit stronger binding to boronic acid-functionalized surfaces .

Q. How does this compound compare to other boronic acids in inhibiting tubulin polymerization, and what mechanistic insights exist?

- Answer: In combretastatin analogs, boronic acid substitution for hydroxyl groups (e.g., compound 13c) enhances tubulin inhibition (IC50 = 21–22 μM) and apoptosis induction in cancer cells. The boronic acid’s planar geometry mimics the natural substrate, disrupting microtubule dynamics. Carboxylic acid analogs lack potency, highlighting boron’s unique electronic properties .

Q. What thermal degradation pathways are observed for halogenated boronic acids, and how can they inform material science applications?

- Answer: Thermogravimetric analysis (TGA) shows that halogenated arylboronic acids degrade via boroxine formation (trimerization) above 200°C. Bromine and fluorine substituents increase thermal stability by 50–100°C compared to non-halogenated analogs. Pyrolysis-GC/MS identifies volatile byproducts (e.g., HF, HBr), critical for assessing flame-retardant potential .

Methodological Comparison Table

Key Data Contradictions

- Synthetic Yield vs. Reactivity: While halogenation enhances cross-coupling reactivity, steric bulk from bromine may reduce yields in Suzuki reactions. Contradictory reports suggest optimizing ligand systems (e.g., SPhos vs. XPhos) to balance these effects .

- Glycoprotein Selectivity: Some studies report high selectivity for glycoproteins, while others note interference from non-specific interactions. Buffer composition (pH, ionic strength) critically resolves this discrepancy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.